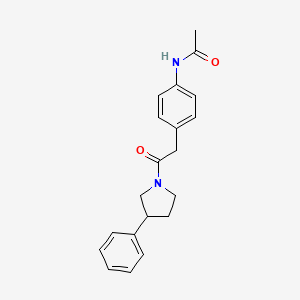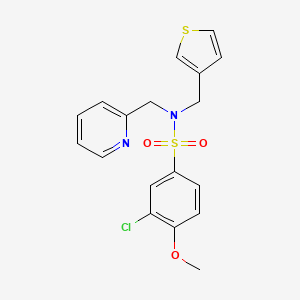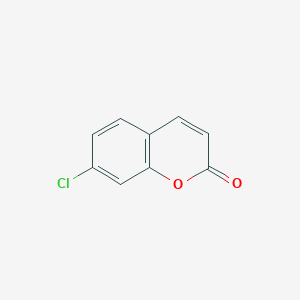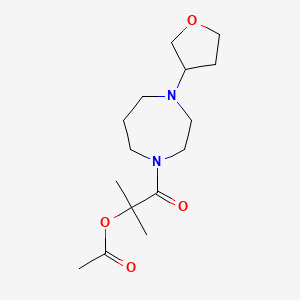
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide, also known as CPTH2, is a small molecule inhibitor that has been used in scientific research to study the role of histone acetyltransferases (HATs) in various biological processes. HATs are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins, which can affect gene expression and chromatin structure.
作用机制
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide works by binding to the bromodomain of p300/CBP, which prevents the enzyme from binding to acetylated lysine residues on histone proteins. This inhibition of p300/CBP activity can affect gene expression and chromatin structure, leading to changes in cell behavior and physiology.
Biochemical and Physiological Effects:
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects, depending on the specific biological process being studied. For example, 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide has also been shown to regulate circadian rhythms by affecting the expression of clock genes.
实验室实验的优点和局限性
One advantage of using 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its specificity for p300/CBP, which allows researchers to study the role of this enzyme in isolation. However, one limitation of using 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide is its potential off-target effects on other enzymes or biological processes. Additionally, the use of small molecule inhibitors like 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide can be limited by issues such as poor solubility or bioavailability.
未来方向
There are several future directions for research involving 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide and related small molecule inhibitors. One direction is to explore the potential therapeutic applications of these inhibitors in the treatment of cancer and other diseases. Another direction is to investigate the role of HATs in other biological processes, such as neurodegeneration or aging. Finally, further studies are needed to better understand the mechanism of action and potential off-target effects of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide and related inhibitors.
合成方法
The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with thiosemicarbazide to form 2-(4-chlorophenylsulfonamido)thiazole. This intermediate is then reacted with 3,4-dimethoxyphenylacetic acid to form the final product, 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide.
科学研究应用
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide has been used in various scientific studies to investigate the role of HATs in different biological processes. For example, 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the activity of the HAT p300/CBP, which has been implicated in cancer and other diseases. 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide has also been used to study the role of HATs in DNA damage repair and in the regulation of circadian rhythms.
属性
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S2/c1-27-16-8-5-13(9-17(16)28-2)21-18(24)10-14-11-29-19(22-14)23-30(25,26)15-6-3-12(20)4-7-15/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBXSGMMMOCJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2934366.png)

![2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2934368.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide](/img/structure/B2934371.png)

![(2Z)-8-methoxy-2-[(2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2934373.png)
![Ethyl 2-[1-(2,5-dichloropyridine-4-carbonyl)pyrrolidin-3-yl]-2-fluoroacetate](/img/structure/B2934376.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2934378.png)
![2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B2934382.png)
![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2934384.png)